4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide
Description
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-2-30-22-9-5-8-21(16-22)25-24(27)19-10-12-23(13-11-19)31(28,29)26-15-14-18-6-3-4-7-20(18)17-26/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZIYFIMHIUOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide typically involves multiple steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).
Sulfonylation: The isoquinoline derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Benzamide Formation: The final step involves coupling the sulfonylated isoquinoline with 3-ethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzamide and isoquinoline rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of isoquinoline N-oxide.
Reduction: Conversion to the corresponding sulfide derivative.
Substitution: Halogenated derivatives of the benzamide or isoquinoline rings.
Scientific Research Applications
Chemical Properties and Structure
The compound features a sulfonamide group linked to a benzamide structure, with a dihydroisoquinoline moiety. Its molecular formula is , and it has a molecular weight of approximately 344.43 g/mol. The unique structural characteristics of this compound contribute to its diverse biological activities.
Antidepressant Activity
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant antidepressant properties. In particular, compounds similar to 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. Research has shown that certain isoquinoline derivatives can effectively reduce the immobility time in forced swim tests, suggesting potential as antidepressants .
Inhibition of Acetylcholinesterase
The compound's structural components suggest potential efficacy as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that certain derivatives can inhibit acetylcholinesterase activity effectively, thereby enhancing acetylcholine levels in the brain and improving cognitive function .
Anticancer Properties
There is emerging evidence that compounds containing the isoquinoline structure may possess anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies and Research Findings
Several studies have explored the applications of isoquinoline derivatives similar to This compound :
Mechanism of Action
The mechanism by which 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The sulfonyl group may facilitate binding to active sites, while the benzamide and isoquinoline moieties could enhance specificity and affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfonamide-based benzamides and 1,3,4-oxadiazoles. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Substituent Impact on Activity :
- The 3-ethoxyphenyl group in the target compound may confer moderate lipophilicity (similar to LMM5’s 4-methoxyphenyl), balancing solubility and membrane penetration. In contrast, the triethoxyphenyl substituent in 533871-76-0 enhances hydrophilicity but may reduce cellular uptake .
- Chloro substitution (e.g., 746613-19-4 ) increases lipophilicity (XLogP3: 3.7), favoring interaction with hydrophobic enzyme pockets .
Heterocyclic Moieties: 1,3,4-Oxadiazoles (e.g., LMM5, LMM11) improve metabolic stability and enhance antifungal activity by mimicking natural substrates of thioredoxin reductase .
Enzyme Inhibition Potential: Compounds like LMM5 and LMM11 demonstrate that sulfamoyl benzamides with 1,3,4-oxadiazole scaffolds are potent inhibitors of C. albicans thioredoxin reductase (Trr1), with IC50 values in the low micromolar range . The target compound’s isoquinoline sulfonyl group may similarly interact with Trr1’s redox-active site.
Biological Activity
The compound 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide (commonly referred to as BDBM66953) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of BDBM66953 is . The structure features an isoquinoline moiety, which is known for its diverse biological activities, particularly in the realm of medicinal chemistry. The compound's structure can be represented as follows:
- SMILES :
CN(C)CCCN(C(=O)c1ccc(cc1)S(=O)(=O)N1CCc2ccccc2C1)c1nc2ccc(C)cc2s1 - InChI Key :
AVOROEGEYAGDGQ-UHFFFAOYSA-N
Pharmacological Effects
BDBM66953 exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes:
- Antinociceptive Activity : Research indicates that compounds structurally related to BDBM66953 may act as μ-opioid receptor (MOR) agonists. For instance, studies have shown that certain derivatives demonstrate significant anti-nociceptive effects in animal models, suggesting potential applications in pain management .
- Angiogenesis Modulation : The compound may influence angiogenesis through its interaction with vascular endothelial growth factor (VEGF) receptors. This modulation is critical for conditions such as cancer and chronic inflammatory diseases, where abnormal blood vessel formation is prevalent .
- Cell Proliferation and Survival : BDBM66953 has been linked to the promotion of cell proliferation and survival in various cellular contexts, potentially through pathways involving MAPK and AKT signaling cascades. This activity could be beneficial in therapeutic strategies targeting cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of BDBM66953 can be attributed to specific structural features:
- The isoquinoline moiety is essential for receptor binding and activity.
- Modifications to the sulfonyl group enhance solubility and bioavailability.
- The presence of an ethoxyphenyl group contributes to the compound's lipophilicity, aiding in membrane permeability.
Case Studies
Several studies have investigated the biological effects of BDBM66953 and its analogs:
- A study published in PubMed highlighted the anti-nociceptive properties of structurally similar compounds, demonstrating their efficacy in pain relief models .
- Another investigation focused on the compound's ability to inhibit endothelial cell migration, suggesting potential applications in cancer therapy by limiting tumor angiogenesis.
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antinociceptive | Significant pain relief | |
| Angiogenesis | Modulation via VEGF signaling | |
| Cell Proliferation | Promotes survival in cancer cells |
Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Isoquinoline moiety | Essential for receptor binding |
| Sulfonyl group | Enhances solubility |
| Ethoxyphenyl group | Increases lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
